Anesthetic Potency of Derived Ethyl Ester (NAP-1) Versus Propofol in Tadpole Loss of Righting Reflex Assay
The ethyl ester derivative of CAS 131721-40-9, designated NAP-1 (CAS 131721-28-3), demonstrates approximately 2.5-fold greater potency than the clinical standard propofol in the Xenopus tadpole loss of righting reflex assay, a well-established model for anesthetic efficacy . This potency advantage is a direct consequence of the parent acid scaffold, whose substitution pattern enables productive GABA_A receptor interactions [1].
| Evidence Dimension | Anesthetic potency (EC50 for loss of righting reflex) |
|---|---|
| Target Compound Data | EC50 = 0.53 μM (NAP-1, the ethyl ester of CAS 131721-40-9) |
| Comparator Or Baseline | Propofol EC50 = 1.3 ± 0.04 μM (from independent tadpole assay) |
| Quantified Difference | Approximately 2.5-fold more potent (lower EC50 indicates higher potency) |
| Conditions | Xenopus laevis tadpoles; loss of righting reflex endpoint; NAP-1 data from Bertaccini & Davies patent ; propofol data from published study [2] |
Why This Matters
This potency differential demonstrates that the 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid scaffold, when appropriately derivatized, can yield anesthetic agents with superior potency to the current clinical gold standard, directly justifying procurement of the parent acid for anesthetic lead optimization programs.
- [1] Bertaccini, E.J. and Davies, M.F. Novel Methods, Compounds, and Compositions for Anesthesia. U.S. Patent Application Publication No. US 2018/0022698 A1, published January 25, 2018. View Source
- [2] The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. (2014). Reporting propofol EC50 = 1.3 ± 0.04 μM in tadpole loss of righting reflex assay. PMID: 24614682. View Source
